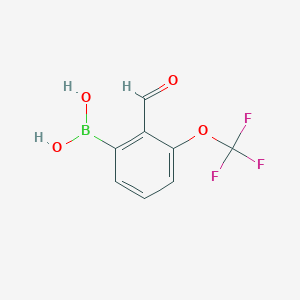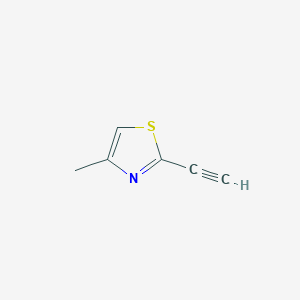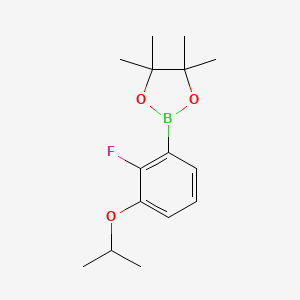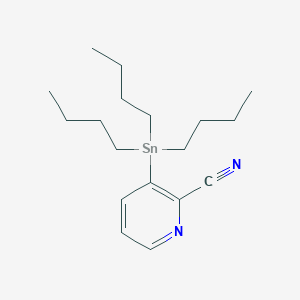![molecular formula C5H12Cl2N2 B1446458 Dichlorhydrate de bicyclo[1.1.1]pentane-1,3-diamine CAS No. 147927-61-5](/img/structure/B1446458.png)
Dichlorhydrate de bicyclo[1.1.1]pentane-1,3-diamine
Vue d'ensemble
Description
Bicyclo[1.1.1]pentane-1,3-diamine dihydrochloride is a compound that features a unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The bicyclo[1.1.1]pentane core is known for its rigidity and three-dimensionality, which can impart unique properties to the molecules it is part of.
Applications De Recherche Scientifique
Bicyclo[1.1.1]pentane-1,3-diamine dihydrochloride has several scientific research applications:
Biology: In biological research, it is used to study the effects of rigid, three-dimensional structures on biological activity.
Analyse Biochimique
Biochemical Properties
Bicyclo[1.1.1]pentane-1,3-diamine dihydrochloride plays a significant role in various biochemical reactions. It interacts with a range of enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in metabolic pathways, potentially influencing their activity and stability . The nature of these interactions often involves binding to active sites or allosteric sites on the enzymes, thereby modulating their function.
Cellular Effects
The effects of Bicyclo[1.1.1]pentane-1,3-diamine dihydrochloride on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been observed to alter the expression of certain genes involved in metabolic processes, thereby impacting the overall metabolic flux within the cell. Additionally, it can modulate signaling pathways that are crucial for cell growth and differentiation.
Molecular Mechanism
At the molecular level, Bicyclo[1.1.1]pentane-1,3-diamine dihydrochloride exerts its effects through specific binding interactions with biomolecules . It can act as an enzyme inhibitor or activator, depending on the context of the interaction. For instance, it may inhibit enzymes by binding to their active sites, preventing substrate access, or it may activate enzymes by inducing conformational changes that enhance their activity. These interactions can lead to changes in gene expression, further influencing cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Bicyclo[1.1.1]pentane-1,3-diamine dihydrochloride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that while the compound is relatively stable under certain conditions, it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of Bicyclo[1.1.1]pentane-1,3-diamine dihydrochloride vary with different dosages in animal models . At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic stability and improved cellular function. At higher doses, it may cause toxic or adverse effects, including disruptions in metabolic pathways and cellular toxicity. Threshold effects are often observed, where a specific dosage range is required to achieve the desired therapeutic effect without causing harm.
Metabolic Pathways
Bicyclo[1.1.1]pentane-1,3-diamine dihydrochloride is involved in several metabolic pathways . It interacts with enzymes and cofactors that are crucial for metabolic processes, influencing the levels of various metabolites. The compound can affect metabolic flux, leading to changes in the concentration of key metabolites and altering the overall metabolic balance within the cell.
Transport and Distribution
The transport and distribution of Bicyclo[1.1.1]pentane-1,3-diamine dihydrochloride within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound, influencing its bioavailability and efficacy. The compound’s distribution can affect its therapeutic potential and its ability to reach target sites within the body.
Subcellular Localization
The subcellular localization of Bicyclo[1.1.1]pentane-1,3-diamine dihydrochloride is a key factor in its activity and function . The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can enhance its interaction with target biomolecules and increase its efficacy in modulating cellular processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[1.1.1]pentane-1,3-diamine dihydrochloride typically involves the functionalization of the bicyclo[1.1.1]pentane core. One common method is the visible light-induced synthesis, which involves the use of photoredox and N-heterocyclic carbene catalysis . This method allows for the formation of 1,3-disubstituted bicyclo[1.1.1]pentane derivatives under mild conditions.
Industrial Production Methods
Large-scale synthesis of bicyclo[1.1.1]pentane derivatives can be achieved through various methods, including decarboxylative borylation and subsequent functionalization . These methods are designed to be scalable and efficient, making them suitable for industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
Bicyclo[1.1.1]pentane-1,3-diamine dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups attached to the bicyclo[1.1.1]pentane core.
Substitution: Substitution reactions, particularly at the bridgehead positions, are common and can lead to a variety of substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include diazo esters, N-heterocyclic carbenes, and photoredox catalysts . The conditions for these reactions are typically mild, making them suitable for a wide range of functional groups.
Major Products Formed
The major products formed from these reactions include various substituted bicyclo[1.1.1]pentane derivatives, which can be further functionalized for specific applications .
Mécanisme D'action
The mechanism of action of bicyclo[1.1.1]pentane-1,3-diamine dihydrochloride involves its interaction with molecular targets through its rigid and three-dimensional structure. This unique structure allows it to fit into specific binding sites on proteins and other biological molecules, potentially leading to enhanced potency and selectivity . The pathways involved in its action are still under investigation, but its ability to act as a bioisostere suggests it may interact with similar targets as aromatic rings .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid: This compound shares the bicyclo[1.1.1]pentane core but has carboxylic acid groups instead of amine groups.
1,3-Disubstituted bicyclo[1.1.1]pentanes: These compounds have various substituents at the 1 and 3 positions, similar to bicyclo[1.1.1]pentane-1,3-diamine dihydrochloride.
Uniqueness
Bicyclo[1.1.1]pentane-1,3-diamine dihydrochloride is unique due to its diamine functional groups, which can impart different chemical and biological properties compared to other bicyclo[1.1.1]pentane derivatives. Its ability to form hydrogen bonds and interact with biological targets makes it particularly interesting for medicinal chemistry applications .
Propriétés
IUPAC Name |
bicyclo[1.1.1]pentane-1,3-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2.2ClH/c6-4-1-5(7,2-4)3-4;;/h1-3,6-7H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBZWAZRHOPVPHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)N)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


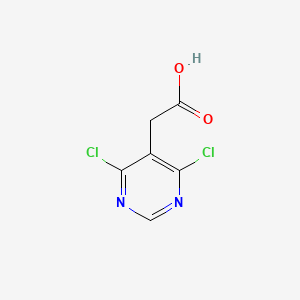
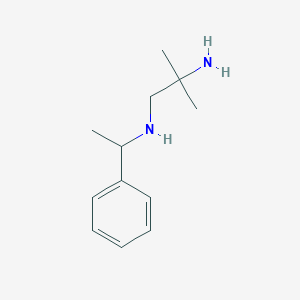
![Ethyl 6-fluoro-3-hydroxybicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B1446377.png)
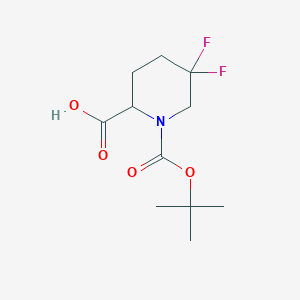
amine](/img/structure/B1446379.png)
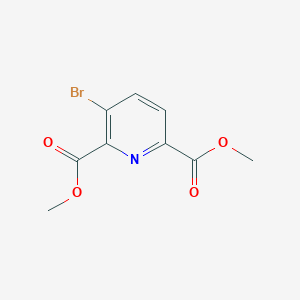

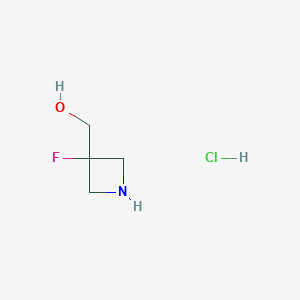
![3-Azabicyclo[3.1.1]heptan-6-one](/img/structure/B1446386.png)
